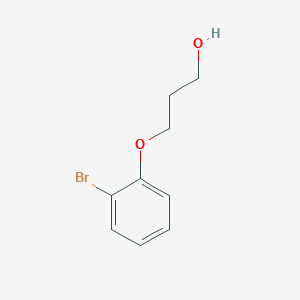
2-(2-Bromoethyl)-6-methylpyridine hydrobromide
Übersicht
Beschreibung
2-Bromoethylamine hydrobromide is a chemical compound used as an intermediate in the synthesis of organic compounds . It’s a salt and is highly polar .
Synthesis Analysis
The synthesis of similar compounds, such as 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrobromide, involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrobromide to methyl and ethyl acrylate in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds like 2-Bromoethylamine hydrobromide has been determined using various analytical methods, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) .Chemical Reactions Analysis
2-Bromoethylamine hydrobromide can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .Physical And Chemical Properties Analysis
2-Bromoethylamine hydrobromide is a white crystalline powder with a melting point of 152°C. It is soluble in water, alcohol, and ether .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Intermediates
Research has demonstrated the utility of brominated pyridines as valuable intermediates in chemical synthesis. For instance, the synthesis of 2-Amino-6-bromopyridine derivatives, which are crucial for pharmaceutical and chemical applications, involves a multi-step process including diazotization, bromation, and other reactions. The synthesized compounds are characterized using spectroscopic methods, underlining their importance in creating bioactive compounds and organic materials (Xu Liang, 2010).
Reactivity and Transformation Studies
Another study focused on the reactivity of bromine atoms in brominated pyridines, leading to the formation of 2-hydroxy-6-bromopyridine through acid hydrolysis. This showcases the potential of using brominated pyridines in synthesizing new compounds via selective reactions (J. Wibaut, P. W. Haayman, J. Dijk, 2010).
Advanced Synthesis and Catalysis
The advanced synthesis and catalytic applications of 2-aminopyridines highlight the significance of brominated pyridines in creating compounds with great biological and chemical significance. The study presents methods for synthesizing 6-substituted 2-aminopyridines, crucial for medicinal chemistry and material science (Jeanne L. Bolliger, M. Oberholzer, C. Frech, 2011).
Electrochemical Applications
Brominated pyridines are also explored in electrochemical applications, such as the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This research demonstrates an environmentally friendly approach to synthesizing valuable chemical compounds, avoiding toxic solvents and catalysts (Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010).
Polymer Science
The polymerization of bromomethylpyridine hydrobromides has been studied for creating poly(methylenepyridinium)s. This research offers insights into the synthesis and properties of novel polymeric materials with potential applications in various fields, including materials science and engineering (Sophie Monmoton, H. Lefebvre, A. Fradet, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-bromoethyl)-6-methylpyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-7-3-2-4-8(10-7)5-6-9;/h2-4H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHQNJIEGCDQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-methylpyridine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



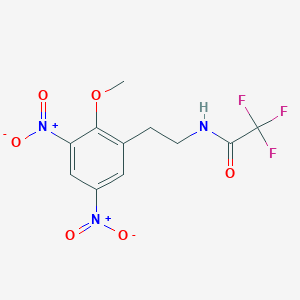
![[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B1437315.png)
![2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1437319.png)
![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1437320.png)
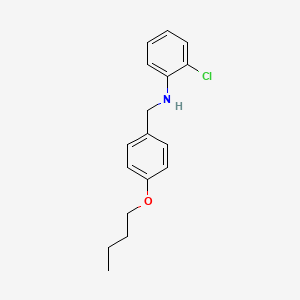
![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1437324.png)
![N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine](/img/structure/B1437325.png)

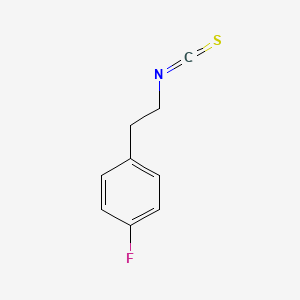
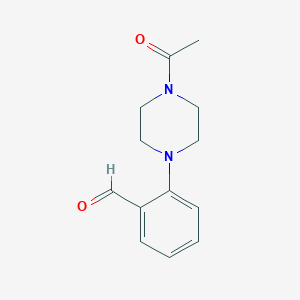
![(3-Methoxypropyl)[(3-methylphenyl)methyl]amine](/img/structure/B1437330.png)
![ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1437332.png)
![3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1437333.png)
